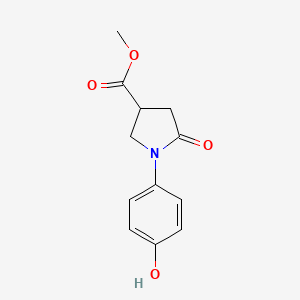

Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B5039349

Key on ui cas rn:

133748-30-8

M. Wt: 235.24 g/mol

InChI Key: LNCZWDCYTJRWGX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07148362B2

Procedure details

213.5 mmol of (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester (98% HPLC) was suspended in 500 ml cyclohexane under moderate stirring. 2.0 l of 3 mM potassium phosphate buffer pH 6.0, containing 0.1 M sodium chloride and 50 mM magnesium sulfate, was added, and the resulting emulsion/suspension was re-adjusted to pH 6.0, and the temperature set to 30° C. Hydrolysis was started by the addition of 201 mg of cholesterase from Candida cylindracea (Roche Applied Science, Industrial Products, Enzyme Projects, Sandhofer Str. 116, D-68305 Mannheim, Germany, order number 10129046103, hereinafter: Enzyme) and the pH kept constant at 6.0 by the controlled addition of 0.1 N NaOH solution (pH-stat) under moderate stirring. After a total consumption of 1016 ml of titrating agent (overnight; 48.6% conversion) the reaction mixture was extracted with 3.5 l and 2×2.5 l dichloromethane (turbid phases in the beginning), and subsequently with 3.5 l ethyl acetate (org. phase discarded). The combined dichloromethane phases were dried over sodium sulfate, evaporated and dried under HV to give 22.5 g (95.6 mmol; 44.8%) of (R)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester as white crystals. Analytics: HPLC: >99%. Enantiomeric excess: 96.3% (Chiralpak AD, 250×4.6 mm; 70% hexane+10% 0.1% TFA in hexane+20% ethanol; 1 ml/min; DAD: sig=210.8 nm, ref=360.1 nm; sample application: 0.5 μl of 2 mg/ml 1% TFA in EtOH). [δ]D=−27.7° (c=1.02; EtOH). EI-MS: m/e=235.1 (M; 67), 122.0 (100). 1H-NMR (400 MHz; CDCl3): 2.89 (ddd, 2H, —CHaHb—), 3.37 (m, 1H, —CHCOO), 3.78 (s, 3H, COOCH3), 4.03 (ddd, 2H, C(O)NCHaHb), 6.08 (s, 1H, Ph-OH), 6.77, 7.30 (AA′XX′, 2×2H, C6H4).

Quantity

213.5 mmol

Type

reactant

Reaction Step One

Name

potassium phosphate

Quantity

2 L

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]([CH:5]1[CH2:9][C:8](=[O:10])[N:7]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)[CH2:6]1)=[O:4].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl-].[Na+].S([O-])([O-])(=O)=O.[Mg+2].[OH-].[Na+]>C1CCCCC1>[CH3:1][O:2][C:3]([C@@H:5]1[CH2:9][C:8](=[O:10])[N:7]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)[CH2:6]1)=[O:4] |f:1.2.3.4,5.6,7.8,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

213.5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1CN(C(C1)=O)C1=CC=C(C=C1)O

|

Step Two

|

Name

|

potassium phosphate

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Mg+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set to 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hydrolysis

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was started by the addition of 201 mg of cholesterase from Candida cylindracea (Roche Applied Science, Industrial Products, Enzyme Projects, Sandhofer Str

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After a total consumption of 1016 ml of titrating agent (overnight; 48.6% conversion) the reaction mixture

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with 3.5 l and 2×2.5 l dichloromethane (turbid phases in the beginning), and subsequently with 3.5 l ethyl acetate (org. phase discarded)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined dichloromethane phases were dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under HV

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)[C@H]1CN(C(C1)=O)C1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 95.6 mmol | |

| AMOUNT: MASS | 22.5 g | |

| YIELD: PERCENTYIELD | 44.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 44.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |